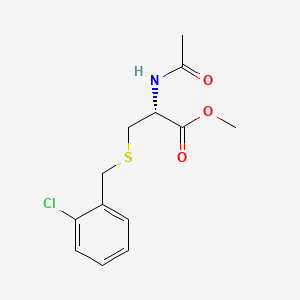![molecular formula C8H10S3 B14430505 2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene CAS No. 84021-62-5](/img/structure/B14430505.png)
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two sulfanyl groups, one methylsulfanyl and one prop-2-en-1-ylsulfanyl, attached to the thiophene ring. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene typically involves the introduction of the sulfanyl groups onto the thiophene ring. One common method is the nucleophilic substitution reaction, where a thiophene derivative is reacted with appropriate sulfanyl reagents under controlled conditions. For example, the reaction of 2-bromo-5-chlorothiophene with methyl mercaptan and allyl mercaptan in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, yielding the parent thiophene.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene depends on its interaction with specific molecular targets. The sulfanyl groups can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-4-phenoxypyrimidine
- 2-(Methylsulfanyl)-N-(prop-2-en-1-yl)quinazolin-4-amine
- 1-(Methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
Uniqueness
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene is unique due to the presence of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
84021-62-5 |
|---|---|
Formule moléculaire |
C8H10S3 |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-prop-2-enylsulfanylthiophene |
InChI |
InChI=1S/C8H10S3/c1-3-6-10-8-5-4-7(9-2)11-8/h3-5H,1,6H2,2H3 |
Clé InChI |
MTYKZHGVBDLDJQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(S1)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


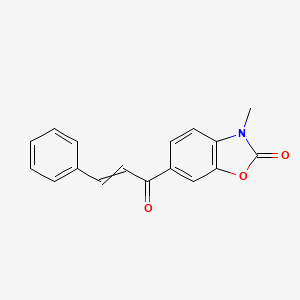

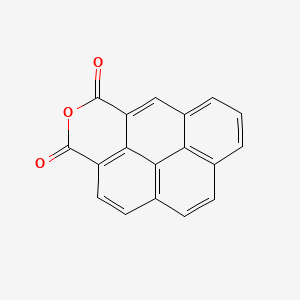
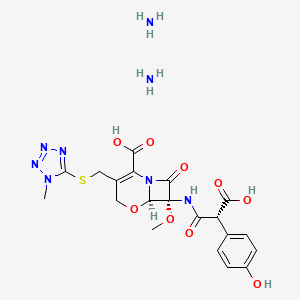

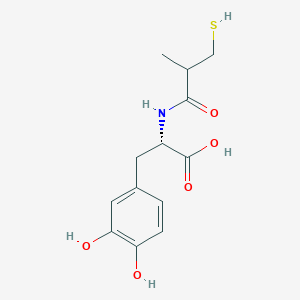
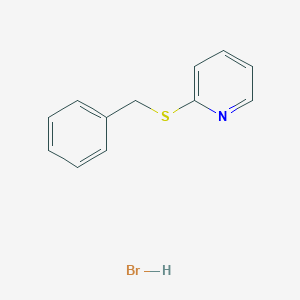
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
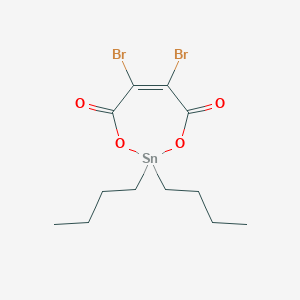
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
